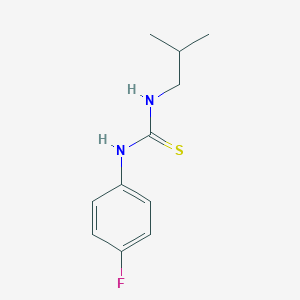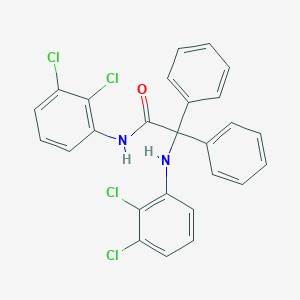methanone](/img/structure/B452846.png)
[6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, bromination, and subsequent functionalization with the morpholine moiety.
Formation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Functionalization with Morpholine: The final step involves the introduction of the morpholine moiety through nucleophilic substitution reactions. This can be achieved by reacting the brominated quinoline intermediate with morpholine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace the bromine atom with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, [6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its quinoline core. Fluorescent probes are valuable tools for imaging and detecting biological molecules and processes.
Medicine
In medicine, quinoline derivatives, including this compound, are investigated for their potential therapeutic properties. They have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the morpholine moiety may enhance the compound’s pharmacokinetic properties, making it a potential candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structural features may impart desirable characteristics to these materials, such as improved stability and performance.
Mechanism of Action
The mechanism of action of [6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the bromine atom and morpholine moiety may influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic nitrogenous compound with a wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Camptothecin: A quinoline alkaloid with anticancer properties.
Ciprofloxacin: A quinolone antibiotic used to treat bacterial infections.
Uniqueness
[6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone is unique due to the presence of the bromine atom and morpholine moiety, which may enhance its biological activity and pharmacokinetic properties compared to other quinoline derivatives
Properties
Molecular Formula |
C23H23BrN2O2 |
|---|---|
Molecular Weight |
439.3g/mol |
IUPAC Name |
[6-bromo-2-(4-propan-2-ylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C23H23BrN2O2/c1-15(2)16-3-5-17(6-4-16)22-14-20(23(27)26-9-11-28-12-10-26)19-13-18(24)7-8-21(19)25-22/h3-8,13-15H,9-12H2,1-2H3 |
InChI Key |
QAICUAZAFFMTRS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl 5-[(4-propoxybenzoyl)amino]isophthalate](/img/structure/B452765.png)

![4-isopropyl 2-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B452767.png)
![2-Chlorophenyl 3-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B452769.png)
![N-cyclohexyl-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B452770.png)
![2,5-dichloro-N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}propyl)benzenesulfonamide](/img/structure/B452771.png)
![N,N-dibenzyl-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B452773.png)
![Isopropyl 4-{[(3,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B452776.png)
![1-(4-methylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B452781.png)
![4-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B452782.png)
![4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B452784.png)
![N-benzyl-3-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B452785.png)
![2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide](/img/structure/B452786.png)
